

Application Notes and Protocols for In Vivo Evaluation of Ido-IN-5

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Compound of Interest

Compound Name: Ido-IN-5

Cat. No.: B560128

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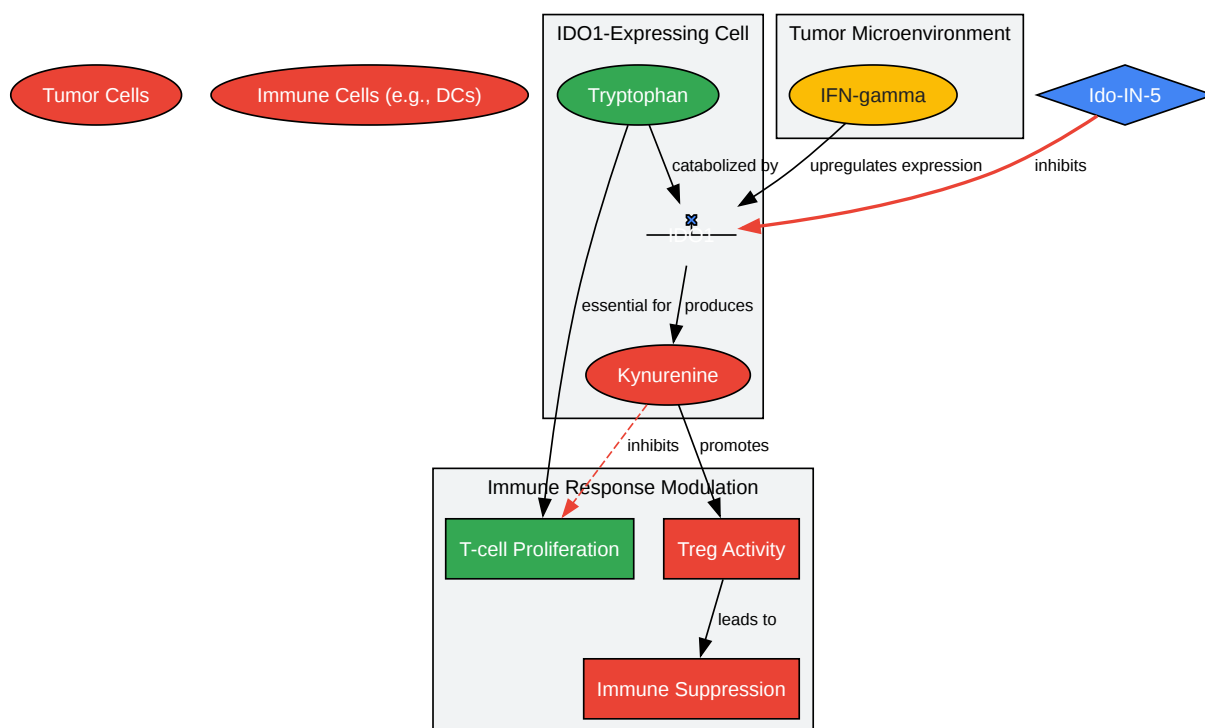
Introduction

Indoleamine 2,3-dioxygenase 1 (IDO1) is a key metabolic enzyme that plays a critical role in tumor immune evasion. By catalyzing the first and rate-limiting step in tryptophan catabolism, the conversion of tryptophan to kynurenine, IDO1 depletes the local tumor microenvironment of tryptophan, an essential amino acid for T-cell proliferation and function.^{[1][2]} The accumulation of kynurenine metabolites further suppresses the activity of effector T cells and natural killer (NK) cells while promoting the generation and activation of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs).^[2] This creates an immunosuppressive milieu that allows tumors to escape immune surveillance.

Ido-IN-5 (also known as NLG-1489) is an inhibitor of the IDO1 enzyme, with a reported in vitro IC₅₀ of 1-10 μ M.^{[3][4]} By blocking the enzymatic activity of IDO1, **Ido-IN-5** aims to restore anti-tumor immunity by increasing tryptophan availability and reducing immunosuppressive kynurenine levels. These application notes provide a detailed framework for the in vivo experimental design to evaluate the efficacy and pharmacodynamics of **Ido-IN-5** in preclinical cancer models. The protocols outlined below are based on established methodologies for the in vivo characterization of IDO1 inhibitors.

Mechanism of Action Signaling Pathway

The following diagram illustrates the signaling pathway targeted by **Ido-IN-5**.





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